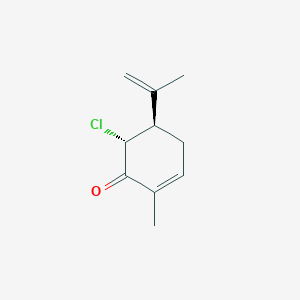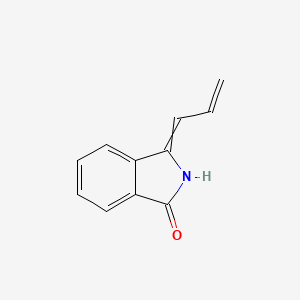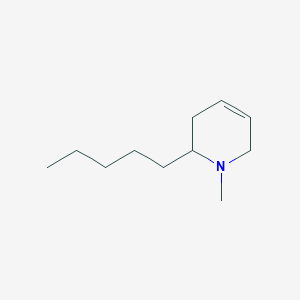
Butanoic acid, 2-hydroxy-4-(methylthio)-, 3-methylbutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2-hydroxy-4-(methylthio)-, 3-methylbutyl ester is an organic compound with the molecular formula C10H20O3S and a molecular weight of 220.33 . This compound is known for its unique structure, which includes a butanoic acid backbone with a hydroxy group, a methylthio group, and a 3-methylbutyl ester group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-hydroxy-4-(methylthio)-, 3-methylbutyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid derivatives with alcohols in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow reactors and the use of advanced catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 2-hydroxy-4-(methylthio)-, 3-methylbutyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The methylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Butanoic acid, 2-hydroxy-4-(methylthio)-, 3-methylbutyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of flavors, fragrances, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which butanoic acid, 2-hydroxy-4-(methylthio)-, 3-methylbutyl ester exerts its effects involves interactions with various molecular targets. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The methylthio group can influence the compound’s lipophilicity and its ability to cross cell membranes. These interactions can modulate biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, 3-methylbutyl ester: This compound has a similar ester group but lacks the hydroxy and methylthio groups.
Butanoic acid, 2-hydroxy-, methyl ester: This compound has a hydroxy group but lacks the methylthio and 3-methylbutyl ester groups.
Uniqueness
Butanoic acid, 2-hydroxy-4-(methylthio)-, 3-methylbutyl ester is unique due to the presence of both a hydroxy group and a methylthio group, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound in various chemical reactions and applications.
Propiedades
Número CAS |
617673-82-2 |
|---|---|
Fórmula molecular |
C10H20O3S |
Peso molecular |
220.33 g/mol |
Nombre IUPAC |
3-methylbutyl 2-hydroxy-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C10H20O3S/c1-8(2)4-6-13-10(12)9(11)5-7-14-3/h8-9,11H,4-7H2,1-3H3 |
Clave InChI |
GWSOYCBOZHTEPI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC(=O)C(CCSC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B14236597.png)




![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl-](/img/structure/B14236639.png)


